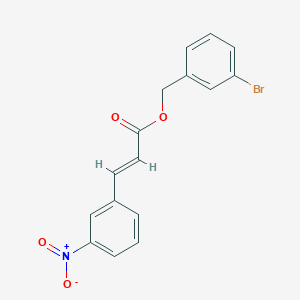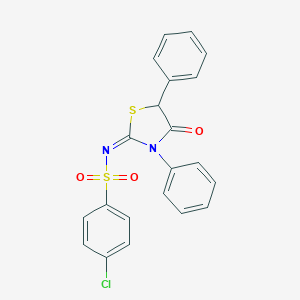![molecular formula C13H14F3NO4S B241502 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a sulfide compound that is used as a reagent in organic synthesis, and its unique molecular structure makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also act by inhibiting the activity of enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to exhibit cytotoxicity towards cancer cells, with IC50 values ranging from 0.1 to 10 μM. It has also been shown to exhibit antifungal activity, with MIC values ranging from 0.5 to 2 μg/mL. In addition, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, such as β-glucan synthase.
Advantages and Limitations for Lab Experiments
One advantage of using Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate in lab experiments is its high potency and selectivity towards cancer cells and fungi. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research involving Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity towards cancer cells and fungi. Additionally, it may be useful to explore its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of sec-butyl acetate with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of a base. The reaction proceeds via a substitution reaction, and the resulting product is purified through column chromatography.
Scientific Research Applications
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been used in various scientific studies, including medicinal chemistry, biochemistry, and chemical biology. It has been shown to exhibit antifungal and anticancer activity, making it a promising candidate for drug development.
properties
Product Name |
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Molecular Formula |
C13H14F3NO4S |
Molecular Weight |
337.32 g/mol |
IUPAC Name |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3NO4S/c1-3-8(2)21-12(18)7-22-11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
SVLLAXAZDANVTD-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)